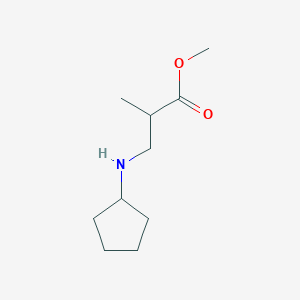![molecular formula C13H19NO2 B6352606 Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate CAS No. 1154155-62-0](/img/structure/B6352606.png)
Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate is a compound of interest in the field of organic chemistry, particularly in the synthesis and structural analysis of various chemical entities. The stereoselective synthesis of related compounds, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, has been explored to produce orally active antagonists of the platelet fibrinogen receptor, showcasing its potential in therapeutic applications (H. Zhong et al., 1999). This synthesis approach emphasizes the importance of enantiomeric purity and the efficiency of novel procedures in pharmaceutical chemistry.
Enantioseparation Techniques
Research into enantioseparation techniques has also highlighted the relevance of compounds related to this compound. For instance, the enantioseparation of 2-(methylphenyl)propanoic acids by countercurrent chromatography demonstrates the utility of such compounds in resolving chiral mixtures, a critical process in the development of enantiomerically pure pharmaceuticals (Yang Jin et al., 2020).
Hydrogen Bonding and Polymorphism
Studies on hydrogen bonding and polymorphism, such as those involving amino alcohol salts with quinaldinate, provide insights into the structural characteristics and stability of related compounds. These studies contribute to our understanding of the molecular interactions and polymorphic forms that can influence the physical properties and functionality of pharmaceutical substances (Nina Podjed & B. Modec, 2022).
Metal Coordination Chemistry
The synthesis and structures of cobalt compounds of related aminopropanols underscore the significance of these substances in the realm of coordination chemistry. Such research sheds light on the complexation behaviors of these molecules with metal ions, which is valuable for the design of metal-organic frameworks, catalysts, and other functional materials (Yong‐Hai Qin et al., 2016).
Direcciones Futuras
“Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate” and similar secondary amines are important starting materials for the preparation of various compounds, including dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals and agrochemicals . Therefore, future research may focus on developing new synthesis methods and exploring new applications for these compounds.
Propiedades
IUPAC Name |
methyl 2-methyl-3-[(4-methylphenyl)methylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-4-6-12(7-5-10)9-14-8-11(2)13(15)16-3/h4-7,11,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQYMFAACAIQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)

![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)
![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)
![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)
![methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate](/img/structure/B6352564.png)
![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352571.png)

![Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352579.png)
![methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B6352582.png)
![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)
![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6352594.png)
![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)
